Phenyltrimethylammonium chloride
Description
Evolution of Quaternary Ammonium (B1175870) Compounds in Synthetic Methodologies
The journey of quaternary ammonium compounds in synthetic chemistry has been marked by significant advancements. Initially developed in the early 20th century, their biocidal properties were the primary focus. proquimia.com A pivotal moment in their evolution for synthetic methodology came with the advent of phase-transfer catalysis (PTC). In 1971, the term "phase-transfer catalysis" was introduced to describe the role of tetraalkylammonium salts in accelerating reactions between reagents located in separate, immiscible phases. scienceinfo.com This technique offered a solution to the challenge of bringing together ionic, water-soluble reactants with water-insoluble organic substrates. biomedres.us
The use of QACs as phase-transfer catalysts revolutionized many organic reactions by allowing them to proceed under milder conditions, often with higher yields and fewer side reactions, while reducing the need for expensive or hazardous organic solvents. scienceinfo.combiomedres.uselsevier.com Over the years, the design of QACs has become more sophisticated. The development of different generations of these compounds, initially for disinfection, involved strategic modifications to the alkyl chains to enhance efficacy. proquimia.com This principle of structural tuning was adapted for synthetic applications, leading to the creation of QACs with specific properties, such as chiral quaternary ammonium salts derived from cinchona alkaloids for asymmetric synthesis. taylorandfrancis.comwikipedia.org More recently, the role of QACs has expanded beyond PTC to include their use as solid, easy-to-handle alkylating agents, representing a safer alternative to volatile and toxic traditional reagents. chemistryviews.orgnih.gov
Structural Features and Classification of Quaternary Ammonium Compounds in Context of Reactivity
The fundamental structure of a quaternary ammonium compound consists of a central nitrogen atom bonded to four organic groups, creating a cation with a permanent positive charge. mdpi.com This cationic nature is a defining feature, making them unreactive toward most electrophiles, oxidants, and acids. wikipedia.org The identity of the four 'R' groups—which can be alkyl, aryl, or more complex structures—is the primary determinant of the compound's properties and reactivity. researchgate.netnih.gov
QACs can be classified based on these substituents:
Symmetrical QACs: All four alkyl groups attached to the nitrogen are identical (e.g., tetramethylammonium (B1211777) chloride).
Asymmetrical QACs: The alkyl or aryl groups are different. This is the largest and most diverse category. Phenyltrimethylammonium (B184261) chloride falls into this class.
Heterocyclic QACs: The nitrogen atom is part of a ring system.
The reactivity of QACs is largely centered on two areas: their function as phase-transfer catalysts and their ability to act as alkylating agents through C-N bond cleavage. rsc.org As phase-transfer catalysts, the lipophilicity of the 'R' groups is crucial. Long alkyl chains or aryl groups allow the cation to be soluble in organic solvents, enabling it to "ferry" an anion from an aqueous phase into the organic phase where the reaction occurs. elsevier.comwikipedia.org
Under harsh conditions or in the presence of strong nucleophiles, QACs can undergo degradation reactions like the Sommelet-Hauser and Stevens rearrangements or dealkylation. wikipedia.org The propensity for certain groups to be cleaved is also a key aspect of their reactivity. For instance, when used as alkylating agents, a benzyl (B1604629) group is generally transferred more readily than a methyl group, which is in turn transferred more readily than other primary alkyl chains. nih.gov
Significance of Aromatic Quaternary Ammonium Salts in Advanced Organic Synthesis
Aromatic quaternary ammonium salts, which contain at least one aryl group directly attached to the nitrogen atom, hold a special place in organic synthesis. The inclusion of an aryl group, such as a phenyl ring, imparts specific properties like increased thermal stability and unique solubility characteristics. These salts are instrumental in various synthetic transformations.
They are widely employed as phase-transfer catalysts, where the aromatic ring contributes to the lipophilicity needed to solubilize the ion pair in the organic phase. Furthermore, certain aromatic QACs have been developed as precursors to other useful reagents. A notable example is the conversion of phenyltrimethylammonium salts into phenyltrimethylammonium tribromide, a stable and selective brominating agent. researchgate.netthieme-connect.com Recent research has also highlighted their potential as non-volatile, solid alkylating agents, providing a safer and more convenient alternative to traditional reagents for introducing methyl or other alkyl groups into organic molecules. chemistryviews.orgacs.org
The phenyltrimethylammonium cation, commonly used as its chloride or iodide salt, serves as an excellent model system for studying various reaction mechanisms in organic chemistry. Its well-defined structure, combining both aromatic and aliphatic features, allows for clear investigation of its role in different chemical processes.
As a Phase-Transfer Catalyst: Phenyltrimethylammonium chloride (PTMAC) has been shown to be a highly effective phase-transfer catalyst. adpharmachem.com In studies on the alkylation of phenols, PTMAC demonstrated superior reactivity compared to simple tetraalkylammonium salts, achieving high yields in significantly shorter reaction times. The mechanism involves the PTMAC cation pairing with the phenoxide anion in the aqueous phase, forming an ion pair. The phenyl group and methyl groups provide sufficient lipophilicity to transport this ion pair into the organic phase, where the phenoxide can react with an alkyl halide.
As a Methylating Agent: Research has established phenyltrimethylammonium salts as effective methylating agents, particularly for the α-methylation of aryl ketones and the N-methylation of amides and indoles. chemistryviews.orgacs.orgacs.org In these studies, phenyltrimethylammonium iodide was used to monoselectively introduce a methyl group. acs.orgacs.org The reaction proceeds with the nucleophile (e.g., an enolate or an amide anion) attacking one of the methyl groups on the ammonium cation, leading to C-N bond cleavage and the formation of N,N-dimethylaniline as a byproduct, which can be easily removed via an acidic workup. acs.org The high selectivity and the use of a stable, solid reagent make this a valuable method for late-stage functionalization in medicinal chemistry. nih.gov
As a Precursor for Other Reagents: The phenyltrimethylammonium cation is a key component in the synthesis of phenyltrimethylammonium tribromide (PTAB). researchgate.netthieme-connect.com PTAB is a versatile reagent used for the chemoselective oxidation of secondary alcohols to ketones and the selective oxidation of sulfides to sulfoxides. researchgate.net Its use as a stable, solid source of bromine for various transformations, including α-bromoacetalization of carbonyl compounds, further illustrates the utility of the phenyltrimethylammonium scaffold in developing new synthetic tools. researchgate.netthieme-connect.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
trimethyl(phenyl)azanium;chloride | |
|---|---|---|
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InChI |
InChI=1S/C9H14N.ClH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |
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InChI Key |
MQAYPFVXSPHGJM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.[Cl-] | |
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Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
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Related CAS |
3426-74-2 (Parent) | |
| Record name | Trimethylanilinium chloride | |
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DSSTOX Substance ID |
DTXSID6051699 | |
| Record name | N,N,N-Trimethylanilinium chloride | |
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Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
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Physical Description |
White crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Phenyltrimethylammonium chloride | |
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CAS No. |
138-24-9 | |
| Record name | Phenyltrimethylammonium chloride | |
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| Record name | Trimethylanilinium chloride | |
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| Record name | Benzenaminium, N,N,N-trimethyl-, chloride (1:1) | |
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| Record name | N,N,N-Trimethylanilinium chloride | |
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| Record name | N,N,N-trimethylanilinium chloride | |
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| Record name | PHENYLTRIMETHYLAMMONIUM CHLORIDE | |
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Synthesis and Derivatization Strategies of Phenyltrimethylammonium Chloride
Synthetic Routes and Methodological Advancements
The synthesis of phenyltrimethylammonium (B184261) chloride can be achieved through several pathways, with the reaction of trimethylamine (B31210) and phenyl halides being a primary method. Research continues to focus on optimizing these routes and exploring novel approaches to enhance efficiency and product purity.
Reaction of Trimethylamine with Phenyl Halides for Phenyltrimethylammonium Chloride Synthesis
A common and direct method for synthesizing this compound involves the quaternization of trimethylamine with a phenyl halide. This reaction is a cornerstone of its industrial production.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. Key variables that are often manipulated to improve yield and purity include temperature, pressure, solvent choice, and the molar ratio of reactants. Machine learning algorithms and factorial design experiments are increasingly being employed to accelerate the discovery of optimal reaction conditions. beilstein-journals.orgrsc.org For instance, a systematic approach to optimization might involve defining the reaction parameters and target objectives, such as yield and selectivity, and then using statistical models to explore the parameter space efficiently. beilstein-journals.org The goal is to identify a set of conditions that not only maximizes the conversion of reactants to the desired product but also minimizes the formation of byproducts, thus simplifying purification processes.
Comparative Analysis of Phenyl Halide Precursors in this compound Synthesis
The choice of the phenyl halide precursor (phenyl iodide, phenyl bromide, phenyl chloride, or phenyl fluoride) significantly impacts the rate and efficiency of the synthesis of this compound. The reactivity of the phenyl halides generally follows the order of I > Br > Cl > F, which is consistent with the carbon-halogen bond dissociation energies. Phenyl iodide, being the most reactive, typically provides the highest reaction rates. However, economic considerations and the desired reaction kinetics often influence the final selection of the precursor. A comparative analysis involves evaluating the trade-offs between reactivity, cost, and availability of each phenyl halide to determine the most suitable option for a given synthetic goal.
Alternative Synthetic Pathways for this compound
Beyond the traditional reaction of trimethylamine with phenyl halides, researchers have explored alternative synthetic strategies to produce this compound. These alternative routes often aim to overcome some of the limitations of the conventional method, such as the cost or handling of specific reagents. google.com
Exploration of Novel Reagents and Catalytic Systems
The development of novel reagents and catalytic systems represents a frontier in the synthesis of quaternary ammonium (B1175870) salts like this compound. For instance, the use of different methylating agents in the reaction with a suitable phenyl precursor can offer advantages in terms of reactivity, selectivity, or process safety. google.com Research into catalytic systems, such as the use of phase-transfer catalysts, can also enhance reaction rates and yields, particularly in biphasic reaction media. The exploration of green chemistry principles has also led to the investigation of more environmentally benign catalysts and reaction conditions. snu.ac.krresearchgate.net
Derivatization and Analog Synthesis
This compound serves as a versatile scaffold for the synthesis of a variety of derivatives and analogs with tailored properties. These modifications can be broadly categorized into changes in the quaternary ammonium headgroup or substitutions on the phenyl ring.
Derivatization is a key strategy for modifying the physicochemical properties and applications of this compound. For example, the chloride anion can be exchanged for other anions to create a range of phenyltrimethylammonium salts with different solubilities and reactivities. nih.gov Furthermore, the phenyl ring can be functionalized with various substituents to modulate its electronic and steric properties.
The synthesis of analogs of this compound involves more significant structural modifications. This can include altering the alkyl groups on the nitrogen atom or replacing the phenyl group with other aromatic or heteroaromatic systems. For instance, replacing the methyl groups with longer alkyl chains can enhance surfactant properties. The synthesis of these analogs allows for the fine-tuning of the molecule's properties for specific applications, such as in materials science or as specialized reagents in organic synthesis.
Interactive Data Table: Comparison of Phenyl Halide Precursors
| Phenyl Halide | Reactivity | Bond Dissociation Energy (kJ/mol) | Key Considerations |
| Phenyl iodide | Highest | ~270 | High cost, potential for side reactions |
| Phenyl bromide | High | ~335 | Good balance of reactivity and cost |
| Phenyl chloride | Moderate | ~400 | Lower cost, requires more forcing conditions |
| Phenyl fluoride | Lowest | ~460 | Generally not used due to low reactivity |
Interactive Data Table: Overview of Synthetic Strategies
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Reaction of Trimethylamine with Phenyl Halides | Direct quaternization of trimethylamine with a phenyl halide. | Well-established, straightforward. | Can require harsh conditions, potential for byproducts. |
| Alternative Methylating Agents | Use of reagents other than methyl halides to introduce the methyl groups. | Can offer improved safety or reactivity profiles. | May be more expensive or less readily available. |
| Catalytic Approaches | Employment of catalysts to facilitate the reaction. | Can increase reaction rates and yields, may allow for milder conditions. | Catalyst cost and separation can be a concern. |
Synthesis of Phenyltrimethylammonium Tribromide and Other Halogenated Derivatives
Phenyltrimethylammonium tribromide (PTT or PTAB), an orange, crystalline solid, is a stable and easily handled brominating and oxidizing agent. rsc.orgacs.org Its high molecular weight and solid nature make it a convenient and safer alternative to liquid bromine. The synthesis of PTT is well-established and is often achieved through the reaction of a phenyltrimethylammonium salt with elemental bromine.
A common laboratory-scale preparation involves dissolving phenyltrimethylammonium sulfomethylate in a solution of hydrobromic acid and water. rsc.org To this stirred solution, bromine is added dropwise, leading to the immediate precipitation of an orange-yellow solid. rsc.org The crude Phenyltrimethylammonium tribromide is then collected by filtration, washed with water, and can be further purified by recrystallization from acetic acid to yield orange crystals with high purity (86–93% yield). rsc.org An alternative starting material is N,N-dimethylaniline, which is first reacted with dimethyl sulfate (B86663) to form an intermediate salt, followed by treatment with hydrobromic acid and bromine. acs.org Another patented method starts with xylidine (B576407) and dimethyl sulfate to generate phenyltrimethylammonium methyl sulfate, which is subsequently reacted with hydrobromic acid and bromine. umich.edu
As a reagent, PTT is valued for its selectivity. In tetrahydrofuran, it acts as a source of Br₃⁻ ions, which exhibit different reactivity compared to molecular bromine (Br₂). rsc.org This property allows it to be used for various transformations, including the α-bromination of carbonyl compounds, the oxidation of secondary alcohols to ketones, and the synthesis of various heterocyclic compounds like thiazoles and indoles. nih.govresearchgate.net
Development of Substituted Phenyltrimethylammonium Salts
The development of substituted phenyltrimethylammonium salts allows for the fine-tuning of the cation's physical and chemical properties. Synthetic strategies for these derivatives typically begin with a correspondingly substituted aniline (B41778). For instance, the synthesis of various N-phenylmaleimides starts with substituted anilines which are reacted with maleic anhydride, demonstrating a common pathway to incorporate a modified phenyl group into a larger structure. researchgate.net Similarly, methods for creating substituted phosphonium (B103445) salts, which are analogous to ammonium salts, often involve benzyl (B1604629) alcohols bearing electroneutral or electron-withdrawing substituents to achieve higher yields. nih.gov These approaches suggest that substituted phenyltrimethylammonium salts can be readily prepared by using an appropriately substituted aniline as the precursor, followed by quaternization of the nitrogen atom.
Impact of Aromatic Substituents on Chemical Reactivity and Stability
The chemical reactivity and stability of the phenyltrimethylammonium cation are significantly influenced by the nature of any substituents on the aromatic ring. These effects are primarily governed by the substituent's ability to donate or withdraw electron density, which in turn alters the electron distribution within the benzene (B151609) ring and the stability of reaction intermediates. sigmaaldrich.comrsc.org
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), trifluoromethyl (-CF₃), or carbonyl (-COR) are strongly electron-withdrawing. They decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic attack. sigmaaldrich.com This deactivating effect is most pronounced at the ortho and para positions, leading to preferential substitution at the meta position. sigmaaldrich.comrsc.org In the context of the phenyltrimethylammonium cation itself, which already possesses a deactivating, positively charged -N(CH₃)₃⁺ group, adding another EWG would further decrease the ring's reactivity.
Electron-Donating Groups (EDGs): Substituents like alkyl (-R) or hydroxyl (-OH) groups donate electron density to the ring, increasing its nucleophilicity and making it more reactive than benzene in electrophilic substitution reactions. rsc.org These groups stabilize the carbocation intermediate (the arenium ion) formed during the reaction, particularly when the positive charge is located at the ortho or para position. rsc.org Consequently, EDGs are known as activating groups and direct incoming electrophiles to the ortho and para positions.
The interplay of these electronic effects is crucial. Studies on aromatic interactions have shown that the presence of electron-withdrawing substituents on a phenyl ring can significantly enhance stabilizing interactions with other molecules due to electrostatic effects. kashanu.ac.ir Therefore, substituents not only modulate the reactivity of the phenyl ring but also its non-covalent interactions, which can be critical in applications like catalysis or materials science.
Exploration of Phenyltrimethylammonium Salts with Alternative Counterions
While the chloride salt is common, the properties of phenyltrimethylammonium can be modified by pairing it with different counterions. This exploration leads to the development of salts with unique characteristics, such as different solubility profiles, melting points, or utility in specific chemical environments like ionic liquids.
Synthesis and Characterization of Phenyltrimethylammonium Tetrachloroaluminate
The synthesis of phenyltrimethylammonium tetrachloroaluminate ([C₆H₅N(CH₃)₃][AlCl₄]) can be proposed based on established methods for preparing similar chloroaluminate salts. A general route involves the reaction of an amine hydrochloride with aluminum trichloride (B1173362) (AlCl₃) in a suitable solvent. uchicago.edu For instance, the synthesis of related mixed chloride–tetrachloroaluminate salts of benzylammonium and cyclohexylammonium cations has been successfully demonstrated. uchicago.edu
Following this precedent, a viable synthetic pathway for phenyltrimethylammonium tetrachloroaluminate would involve reacting this compound with one equivalent of aluminum trichloride in an inert hydrocarbon solvent. The resulting salt would be an example of a chloroaluminate ionic liquid, a class of compounds known for their applications as catalysts and solvents in various chemical reactions. Characterization of the product would involve techniques such as single-crystal X-ray crystallography to determine its solid-state structure, alongside spectroscopic methods to confirm the identity of the cation and the [AlCl₄]⁻ anion.
Preparation of Phenyltrimethylammonium-Modified Nanomaterials
The surface modification of nanomaterials with organic molecules is a powerful strategy to tailor their properties for specific applications. Phenyltrimethylammonium salts can be used to functionalize nanomaterials, such as cellulose (B213188) nanocrystals, to impart new characteristics like improved dispersibility in non-polar media or antimicrobial activity. rsc.orgnih.gov
Synthesis of Phenyltrimethylammonium-Modified Cellulose Nanocrystals
Cellulose nanocrystals (CNCs) are rod-like nanoparticles derived from cellulose, the most abundant biopolymer on Earth. Their surface is rich in hydroxyl groups, which can be chemically modified. One key strategy involves introducing a positive charge onto the CNC surface through cationization, often using quaternary ammonium compounds (QACs). nih.govsigmaaldrich.com This modification is desirable because the cationic surface can interact with negatively charged entities, such as bacterial cell walls, leading to antimicrobial materials. nih.gov
A successful method for modifying CNCs with phenyl-containing quaternary ammonium salts involves an adsorption process conducted in an aqueous solution. rsc.org In this procedure, CNCs are first oxidized to introduce carboxylate groups on their surface. These negatively charged groups then facilitate the electrostatic adsorption of the positively charged quaternary ammonium cations, including those bearing phenyl groups. rsc.org The resulting modified CNCs show significantly improved dispersion in organic solvents like toluene (B28343) and an increased hydrophobic character. rsc.org
An alternative approach is the covalent grafting of QACs onto the CNC surface. One common method uses glycidyltrimethylammonium chloride (GTMAC), an epoxy-functionalized QAC, which reacts with the hydroxyl groups on the cellulose surface to form a stable ether linkage. sigmaaldrich.com A similar strategy could be employed using a phenyl-containing analogue of GTMAC to covalently attach phenyltrimethylammonium moieties to the CNCs. These functionalization techniques transform the hydrophilic CNCs into versatile building blocks for advanced polymer nanocomposites and functional materials. rsc.org
Preparation of Phenyltrimethylammonium-Modified Clay Nanocomposites
The functionalization of naturally occurring clays (B1170129), such as montmorillonite (B579905), is a critical step in the development of polymer-clay nanocomposites. Native clays are typically hydrophilic due to the presence of inorganic cations (e.g., Na+, Ca2+) in their interlayer spaces, which makes them incompatible with most hydrophobic engineering polymers. ua.es To overcome this, the clay surface is rendered organophilic through an ion-exchange process, where the inorganic cations are replaced with organic cations, such as those from quaternary ammonium salts. ua.esresearchgate.net This modification process creates what is known as an organoclay. mdpi.com
The primary mechanism for this transformation is the reversible chemical reaction that occurs between the ions on the mineral surface and those in a solution. usgs.gov The layered structure of minerals like montmorillonite contains negatively charged sites, which attract and hold cations to maintain charge neutrality. usgs.govresearchgate.net By introducing a quaternary ammonium salt like this compound, the phenyltrimethylammonium (PTMA) cation can replace the original inorganic cations, thereby altering the clay's surface chemistry from hydrophilic to hydrophobic. nih.govresearchgate.net This change not only improves compatibility with polymer matrices but also increases the interlayer spacing of the clay, facilitating the intercalation or exfoliation of the polymer chains within the clay galleries. researchgate.net
A study focused on designing formulations for hydrophobic herbicides utilized montmorillonite clay modified with the phenyltrimethylammonium (PTMA) cation. nih.gov The research detailed the adsorption of PTMA onto the clay, creating a Montmorillonite-PTMA (Mont-PTMA) organoclay. This process was achieved by introducing the PTMA cation, which successfully replaced the native inorganic cations in the clay's structure.
The study investigated different loading levels of PTMA on the montmorillonite. The findings indicated that the properties of the resulting organoclay were dependent on the amount of PTMA adsorbed. For instance, the adsorption of herbicides onto the modified clay was significantly influenced by the PTMA loading level.
Below is a table summarizing the experimental findings for the preparation of Phenyltrimethylammonium-Modified Montmorillonite.
Table 1. Research Findings on Phenyltrimethylammonium-Modified Montmorillonite
| Parameter | Finding | Source |
|---|---|---|
| Modifying Cation | Phenyltrimethylammonium (PTMA) | nih.gov |
| Clay Mineral | Montmorillonite | nih.gov |
| Preparation Method | Adsorption from aqueous solution via ion exchange. | nih.gov |
| Studied Loading Level | 0.5 mol/kg (Mont-PTMA0.5) | nih.gov |
| Key Outcome | The resulting Mont-PTMA organoclay showed enhanced adsorption of hydrophobic compounds compared to unmodified clay. | nih.gov |
The successful modification of montmorillonite with phenyltrimethylammonium demonstrates a key strategy in the synthesis of specialized organoclays. nih.gov This process of cation exchange is fundamental and widely applied using various quaternary ammonium salts to tailor the properties of clays for specific applications, including the reinforcement of polymer nanocomposites. mdpi.comresearchgate.net
Advanced Applications in Catalysis and Organic Transformations
Phase Transfer Catalysis with Phenyltrimethylammonium (B184261) Chloride
Phase transfer catalysis (PTC) is a powerful synthetic methodology that enables or accelerates reactions between chemical species located in different phases, typically a water-insoluble organic phase and an aqueous phase containing an inorganic reagent. wikipedia.org Phenyltrimethylammonium chloride serves as a classic example of a phase transfer catalyst, shuttling reactive anions from the aqueous or solid phase into the organic phase where the reaction with an organic substrate occurs. phasetransfer.com
The efficacy of this compound as a phase transfer catalyst is a direct consequence of its amphiphilic nature. The molecule consists of two key structural components:
Quaternary Ammonium (B1175870) Moiety: The positively charged nitrogen atom, part of the trimethylammonium group, is hydrophilic. This allows it to interact with and be soluble in the aqueous phase, where it can pair with the reactive anion (e.g., hydroxide (B78521), cyanide). nih.gov This ionic head is crucial for extracting the anion from the aqueous or solid phase. nih.gov
Hydrophobic Moiety: The phenyl group, along with the methyl groups, constitutes the organic, nonpolar part of the cation. This lipophilic (oil-loving) character allows the ion pair formed between the catalyst and the reactant anion to be soluble in the organic phase, where the water-insoluble substrate resides. nih.govacsgcipr.org
This dual functionality is essential for the catalyst to "ferry" the reactant anion across the phase interface, thereby overcoming the mutual insolubility of the reactants. wikipedia.org The balance between the hydrophobicity and hydrophilicity of the catalyst is critical for its efficiency. The organophilicity, often quantified by the total number of carbon atoms (C#), influences the concentration of the catalyst-anion pair in the organic phase. acsgcipr.org
Key factors influencing the reaction kinetics include:
Stirring Speed: In many PTC systems, the reaction rate is dependent on the agitation speed. ias.ac.in Increased stirring enhances the interfacial area between the two phases, which can accelerate the rate of interfacial mass transfer. princeton.edu If the reaction rate increases with stirring speed up to a certain point and then plateaus, it suggests that the reaction has transitioned from being mass-transfer limited to being kinetically limited.
Concentration of Reactants: The concentration of the aqueous-phase nucleophile and the organic-phase substrate also affects the reaction rate, often following pseudo-first-order or second-order kinetics depending on the specific reaction mechanism. researchgate.netresearchgate.net
Below is a table summarizing the general effect of various parameters on the rate of PTC-catalyzed reactions.
| Parameter | Effect on Reaction Rate | Rationale |
| Stirring Speed | Increases (up to a limit) | Enhances interfacial area, accelerating mass transfer between phases. princeton.edu |
| Catalyst Concentration | Increases | More catalyst molecules are available to transport the anion into the organic phase. ias.ac.in |
| Aqueous Phase Concentration | Increases | Higher concentration drives the equilibrium towards the formation of the catalyst-anion pair. ias.ac.in |
| Organic Substrate Concentration | Increases | Higher concentration leads to more frequent collisions with the catalyst-anion pair in the organic phase. libretexts.org |
| Temperature | Increases | Provides the necessary activation energy for the reaction, increasing the rate constant. ias.ac.in |
This table presents generalized kinetic trends in phase transfer catalysis.
This compound and similar quaternary ammonium salts are widely employed to facilitate a variety of nucleophilic substitution reactions. In these reactions, the catalyst transfers a nucleophilic anion from an aqueous or solid phase into an organic solvent to react with an electrophilic organic substrate. phasetransfer.commdpi.com
Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental C-C bond-forming reaction in organic synthesis. youtube.com this compound has proven effective in catalyzing such reactions, particularly the alkylation of substrates with active methylene (B1212753) groups and phenols. organic-chemistry.org
In the alkylation of phenols, this compound facilitates the transfer of the phenoxide anion (formed by deprotonation of the phenol (B47542) by a base like NaOH) into the organic phase to react with an alkyl halide. researchgate.net This method can be more efficient than traditional approaches. For instance, in a comparative study, this compound demonstrated superior performance in the alkylation of 2-naphthol (B1666908).
Below is a data table from a study on the alkylation of 2-naphthol using different phase transfer catalysts.
| Catalyst | Reaction Time (minutes) | Yield (%) |
| This compound | 30 | 86 |
| Tetramethylammonium (B1211777) chloride | 30 | < 86 (outperformed) |
Data adapted from a case study on the alkylation of 2-naphthol.
The catalyst is also used in the alkylation of active methylene compounds, such as phenylacetonitrile, where a carbanion is generated at the interface and transferred into the organic phase for reaction. mdpi.comresearchgate.net
The primary function of this compound in organic synthesis is to overcome the challenge of immiscibility between reactants. Many synthetically useful nucleophiles (e.g., CN⁻, OH⁻, OAr⁻) are available as inexpensive inorganic salts that are soluble in water but insoluble in the organic solvents required to dissolve the organic substrates. wikipedia.orgphasetransfer.com
This compound bridges this solubility gap. The catalytic cycle, often referred to as the Starks' extraction mechanism, involves the quaternary ammonium cation (Q⁺) exchanging its initial anion (Cl⁻) for the nucleophilic anion (Y⁻) from the aqueous phase at the interface. phasetransfer.commdpi.com The resulting ion pair, Q⁺Y⁻, possesses sufficient lipophilicity to dissolve in the organic phase. Once in the organic phase, the "naked" anion is highly reactive and readily attacks the organic substrate (RX), leading to the formation of the product (RY) and the regeneration of the catalyst with the leaving group anion (Q⁺X⁻). The catalyst then returns to the interface to begin the cycle anew. phasetransfer.com This process allows for reactions to occur under mild conditions, often with higher yields and selectivities than in homogeneous systems. ias.ac.in
This compound in Depolymerization Processes
The chemical recycling of polymers is a critical aspect of sustainable chemistry, aiming to break down polymeric materials into their constituent monomers for reuse. This compound has emerged as an effective phase-transfer catalyst in the depolymerization of common polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET) and polyamides.
This compound has been demonstrated to be an effective catalyst for the alkaline depolymerization of polyethylene terephthalate (PET). tandfonline.com In this process, the catalyst facilitates the transfer of hydroxide ions from an aqueous phase to the solid polymer phase, promoting the saponification of the ester linkages within the PET structure. This leads to the breakdown of the polymer into its monomer, terephthalic acid, which can be recovered in high yields.
The use of this compound allows for the depolymerization of PET to be carried out under relatively mild conditions, such as at atmospheric pressure and temperatures around 80°C in a 5% aqueous sodium hydroxide solution. tandfonline.com Research has shown that under these conditions, terephthalic acid can be obtained in yields as high as 93%. tandfonline.com The catalytic action of this compound significantly accelerates the depolymerization process compared to uncatalyzed alkaline hydrolysis. witpress.com
Table 1: Efficacy of this compound in PET Depolymerization
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | This compound | tandfonline.com |
| Polymer | Polyethylene Terephthalate (PET) | tandfonline.com |
| Reaction | Alkaline Depolymerization (Saponification) | tandfonline.com |
| Conditions | 5% aq. NaOH, up to 80°C, atmospheric pressure | tandfonline.com |
| Product | Terephthalic Acid | tandfonline.com |
| Yield | Up to 93% | tandfonline.com |
The application of phase-transfer catalysis with quaternary ammonium salts has also been extended to the depolymerization of polyamides, including Nylon 66 and Nylon 46. tandfonline.com While benzyltrimethylammonium (B79724) bromide was identified as a particularly effective catalyst for the conversion of Nylon 46 into its oligomers in a concentrated sodium hydroxide solution, the general principle of alkaline phase-transfer-catalyzed depolymerization is applicable to these polymers. tandfonline.com
In the case of Nylon 66, this process leads to the formation of oligomers and the monomer adipic acid. tandfonline.com The catalytic approach allows for the breakdown of the robust amide bonds under atmospheric pressure, offering a less energy-intensive alternative to high-pressure thermal depolymerization methods. tandfonline.com
Recyclability and Green Chemistry Aspects of this compound as a Phase Transfer Catalyst
A significant advantage of using this compound as a phase transfer catalyst in depolymerization processes is its potential for recycling. tandfonline.com After the reaction and separation of the depolymerization products, the catalyst can be recovered and reused in subsequent batches, which is a key principle of green chemistry aimed at minimizing waste and improving process economy. tandfonline.com
The use of phase transfer catalysts like this compound contributes to the greening of chemical processes in several ways. By facilitating reactions between reactants in different phases (e.g., a solid polymer and an aqueous solution), it can reduce or eliminate the need for organic solvents that are often used to create a single-phase reaction environment. tandfonline.com This not only simplifies the reaction work-up but also reduces the environmental impact associated with the use of volatile and often toxic organic solvents.
This compound as a Methylating Reagent
Beyond its role in catalysis, this compound and its derivatives serve as effective methylating reagents in organic synthesis. These salts offer a safer and more manageable alternative to traditional methylating agents, which are often volatile, toxic, and carcinogenic. organic-chemistry.orgnih.gov
Mechanisms of Methyl Transfer in Organic Reactions
The mechanism of methyl transfer from phenyltrimethylammonium salts can proceed through different pathways. One proposed mechanism involves the direct nucleophilic attack on one of the methyl groups of the quaternary ammonium cation. organic-chemistry.org The presence of the electron-withdrawing phenyl group on the nitrogen atom is thought to make the methyl groups more susceptible to nucleophilic attack compared to tetraalkylammonium salts. acs.org
An alternative pathway that has been considered is the thermal decomposition of the ammonium salt to generate a methyl halide in situ, which then acts as the methylating agent. nih.gov However, experiments designed to separate the ammonium salt from the substrate while allowing for the transfer of gaseous products have suggested that direct nucleophilic substitution on the ammonium salt is a viable pathway. nih.gov In some cases, a combination of both direct reaction and reaction via an in-situ generated methyl halide may occur.
Selective α-Methylation of Aryl Ketones
A notable application of phenyltrimethylammonium salts as methylating agents is the selective α-methylation of aryl ketones. organic-chemistry.orgacs.org Specifically, phenyltrimethylammonium iodide has been identified as a highly effective reagent for this transformation, providing the desired α-methylated product in good yields. organic-chemistry.orgnih.govnih.gov
This method is characterized by its operational simplicity and the use of a "green" solvent like anisole (B1667542) with potassium hydroxide as the base under relatively mild conditions. organic-chemistry.org The reaction exhibits high regioselectivity for the α-position of the ketone and can achieve yields of up to 85%. organic-chemistry.orgnih.gov A key advantage of this method is that it avoids the formation of α,α-dimethylated byproducts. nih.gov The stoichiometric byproduct of this reaction, N,N-dimethylaniline, can be easily removed from the reaction mixture through a simple acidic workup. acs.org
Table 2: Selective α-Methylation of an Aryl Ketone
| Parameter | Details | Reference |
|---|---|---|
| Substrate | Benzyl (B1604629) 4-fluorophenyl ketone | acs.org |
| Reagent | Phenyltrimethylammonium iodide (PhMe₃NI) | acs.org |
| Base | Potassium Hydroxide (KOH) | organic-chemistry.org |
| Solvent | Anisole | organic-chemistry.org |
| Product | 1-(4-fluorophenyl)-2-phenyl-1-propanone | acs.org |
| Isolated Yield | up to 85% | acs.org |
Methylation of Phenolic Compounds
This compound serves as a notable methylating agent in organic synthesis, particularly for the O-methylation of phenolic compounds to form aryl methyl ethers. researchgate.net This transformation is a crucial step in the synthesis of various fine chemicals and fragrances. researchgate.net The process generally involves the reaction of a phenol's hydroxyl group with the methylating agent. researchgate.net this compound, alongside similar quaternary ammonium salts like tetramethylammonium chloride, has been explored for this purpose. researchgate.netresearchgate.net
The reaction mechanism involves the transfer of a methyl group from the phenyltrimethylammonium cation to the phenoxide ion, which is formed in a basic medium. This method has been noted in various synthetic contexts, including one-pot reaction sequences for creating complex molecules. researchgate.net For instance, the O-methylation of phenols is an integral part of multi-step syntheses that might also include alkylation, rearrangement, and isomerization to produce valuable products like 1-aryl-1-phenylpropenes. researchgate.net While other methylating agents exist, quaternary ammonium salts like this compound offer a specific avenue for these transformations. researchgate.net
Table 1: Research Findings on Methylation of Phenolic Compounds This table is interactive. You can sort and filter the data.
| Methylating Agent | Substrate Type | Key Application/Finding | Reference |
|---|---|---|---|
| This compound | Phenolic Compounds | Used for O-methylation to form aryl methyl ethers, applicable in fine chemical synthesis. | researchgate.net |
| Tetramethylammonium chloride | Phenolic Substrates | Utilized in a one-pot synthesis involving alkylation, rearrangement, methylation, and isomerization. | researchgate.net |
Applications in Pharmaceutical Synthesis: Codeine from Morphine
One of the most significant industrial applications of this compound is in the semi-synthesis of codeine from morphine. unodc.orggoogle.comgoogle.com Codeine, a widely used analgesic and antitussive agent, is the methyl ether of morphine. google.comscripps.edu While present in raw opium, its natural concentration is often insufficient to meet global demand, necessitating its synthesis from the more abundant morphine. google.comscripps.edu
Historically, the methylation of morphine presented challenges, as traditional methylating agents like dimethyl sulfate (B86663) could also react with the nitrogen atom in the morphine molecule, leading to the formation of unstable quaternary ammonium compounds and reducing the yield. unodc.org In 1909, a process using this compound was patented, and it became the preferred method for many years. unodc.orggoogle.com The reaction involves treating morphine with this compound in the presence of a base, such as sodium hydroxide or an alkali metal carbonate, typically in a solvent like ethanol, toluene (B28343), or xylene. unodc.orggoogle.com
The general reaction is: M.OH (Morphine) + NaOH + (CH₃)₃C₆H₅N.Cl → M.OCH₃ (Codeine) + (CH₃)₂C₆H₅N + NaCl + H₂O unodc.org
This method is valued for its relatively simple operation and high yields. google.com However, to minimize the formation of by-products like the over-methylated 6-methylcodeine, industrial processes often use a slight stoichiometric excess of morphine relative to the methylating agent. google.com
Table 2: Key Parameters in the Synthesis of Codeine from Morphine This table is interactive. You can sort and filter the data.
| Parameter | Description | Reference |
|---|---|---|
| Methylating Agent | This compound is the reagent of choice. | google.com |
| Solvent | Toluene or xylene are commonly used hydrocarbon solvents. | google.com |
| Base | Alkali metal carbonates or sodium hydroxide facilitate the reaction. | unodc.orggoogle.com |
| Temperature | Reaction temperatures typically range from 80 to 120°C. | google.com |
| Reaction Time | The process can take from 2 to 8 hours. | google.com |
| Stoichiometry | A slight excess of morphine is often used to minimize secondary product formation. | google.com |
Role in Electrochemical Systems
This compound and related quaternary ammonium salts are integral to various electrochemical applications, primarily as components of ionic liquids and supporting electrolytes. researchgate.netelectrochem.org Ionic liquids, which are salts that are molten below 100°C, offer advantages such as wide electrochemical windows, low volatility, and non-flammability, making them suitable alternatives to traditional aqueous or organic solvents in electrochemistry. electrochem.orgcapes.gov.br
Electrochemical Applications of this compound
Quaternary ammonium salts, including structures related to this compound, are used in the fabrication of electrochemical sensors. For example, lipophilic quaternary ammonium salts like tridodecylmethylammonium chloride are key components in polymeric membrane electrodes designed for detecting specific analytes. nih.gov These sensors can exhibit high sensitivity and selectivity. A notable application is in the development of potentiometric sensors for heparin, a clinically important anticoagulant. nih.gov Membranes doped with these salts show a significant and reproducible response to heparin at submicromolar levels, even in complex biological samples like whole blood. nih.gov The sensor's response mechanism relies on the interaction between the negatively charged heparin molecules and the positively charged quaternary ammonium sites within the membrane. nih.gov
This compound and its derivatives are investigated as electrolyte components in advanced battery systems, particularly for aluminum-ion and other halide-ion batteries. nih.govresearchgate.net In these batteries, the electrolyte must facilitate the transport of charge-carrying ions between the anode and cathode. Room-temperature ionic liquids formed from mixtures of aluminum trichloride (B1173362) (AlCl₃) and salts like benzyltrimethylammonium chloride or benzyltriethylammonium chloride have been developed as electrolytes for rechargeable aluminum-ion batteries. researchgate.netdeepdyve.com These electrolytes can offer high performance, with batteries demonstrating good specific capacity and high coulombic efficiency over many cycles. researchgate.net Similarly, quaternary ammonium chlorides are used as the salt in organic solvents for chloride-ion batteries (CIBs), where they enable the reversible electrochemical process. nih.gov The choice of solvent and salt concentration is critical to optimizing battery performance and ensuring the stability of the electrode-electrolyte interface. nih.gov
Electrodeposition Studies Utilizing this compound-Based Ionic Liquids
Ionic liquids composed of this compound (also referred to as trimethylphenylammonium chloride, TMPAC) and aluminum chloride (AlCl₃) have been successfully used as electrolytes for the electrodeposition of aluminum. researchgate.netdeepdyve.com This method provides an alternative to traditional high-temperature molten salt electrolysis and electroplating from organic solvents. Studies have shown that uniform, adherent, and crack-free aluminum deposits can be obtained from these room-temperature ionic liquids. deepdyve.com
Research has explored the influence of various parameters on the deposition process. The addition of a co-solvent like benzene (B151609) to a TMPAC-AlCl₃ ionic liquid was found to significantly increase the cathodic and anodic current densities and improve the reproducibility of the electroplating process. researchgate.net Benzene also acted as a leveling agent, influencing the surface morphology of the aluminum coating. researchgate.net The morphology of the deposited aluminum can range from satin to specular depending on the current density. researchgate.net Furthermore, these ionic liquids have been used for the co-deposition of aluminum alloys, such as aluminum-platinum (Al-Pt), demonstrating the versatility of these electrolyte systems. deepdyve.com
Table 3: Summary of Electrodeposition Studies with this compound (TMPAC)-Based Ionic Liquids This table is interactive. You can sort and filter the data.
| Electrolyte System | Metal/Alloy Deposited | Key Findings | Reference |
|---|---|---|---|
| TMPAC-AlCl₃ | Aluminum (Al) | Enables deposition of uniform, adherent, crack-free aluminum layers at room temperature. | deepdyve.com |
| TMPAC-AlCl₃ with Benzene | Aluminum (Al) | Addition of benzene increases current density, improves reproducibility, and acts as a leveling agent. | researchgate.net |
Electrodeposition of Metallic Films and Nanocrystalline Materials
This compound serves a role in electrochemical processes, such as electroplating, where its ionic characteristics are advantageous in the deposition of metals. Current time information in Brunswick County, US. While direct studies detailing its use in the electrodeposition of specific nanocrystalline films are not extensively documented, its function as a phase transfer catalyst and its properties as a quaternary ammonium salt are relevant. Current time information in Brunswick County, US.nih.gov In electrodeposition, additives are often used to control the morphology, grain size, and quality of the deposited metallic film. Quaternary ammonium salts, in general, can act as structure-directing agents or surfactants in the electrolytic bath. They can influence the nucleation and growth of crystals by adsorbing onto the electrode surface or the growing crystallites, thereby modifying the deposition process. This can lead to the formation of finer, more uniform, and nanocrystalline structures. For instance, in the electrodeposition of CoFe films, a deep eutectic solvent containing choline (B1196258) chloride (a related quaternary ammonium salt) was utilized, highlighting the role of such compounds in forming nanocrystalline materials. wiley-vch.de The phenyl group in this compound would add a level of organic character that could further influence the packing and growth of metallic films.
Applications in Advanced Materials Science
The compound has found a significant niche in materials science, where it is used to alter the surface properties of various substrates, leading to enhanced performance in environmental and technological applications.
Modification of Clay Polymers for Enhanced Adsorption Capacities
This compound is effectively used to modify the surface of natural clays (B1170129) like montmorillonite (B579905) and kaolinite. tandfonline.comunipd.itrsc.org These clays naturally have a negatively charged surface, which limits their ability to adsorb anionic pollutants or nonpolar organic compounds through electrostatic interaction. unl.edu By treating the clay with this compound, the inorganic cations on the clay surface (like Na+ or Ca2+) are replaced by the phenyltrimethylammonium (PTMA+) cation via an ion exchange process. tandfonline.comspecialchem.com This modification transforms the clay from hydrophilic to organophilic, increasing its affinity for organic molecules and enhancing its adsorption capabilities. researchgate.net
The interaction of the PTMA+ surfactant with the clay increases the interlayer spacing, or basal spacing, of the clay mineral, which can create larger pore diameters and alter the surface area. unipd.itrsc.org This structural change, combined with the presence of the organic phenyl and methyl groups, creates a more favorable environment for trapping organic pollutants.
Development of Nanocomposite Materials for Environmental Remediation
The organoclays created by modifying clay minerals with this compound are a prime example of nanocomposite materials developed for environmental remediation. acs.org These materials leverage their high surface area and tailored surface chemistry to adsorb and sequester pollutants from water and soil. bohrium.commdpi.com The modification process is a key step in designing nano-architectures based on clay minerals for cleaning up contaminants.
Chitosan-based polymer nanocomposites are another class of materials used for environmental remediation, often incorporating nanoparticles to improve the adsorption of pollutants like heavy metals. researchgate.net The principle is similar: creating a composite material with enhanced and specific affinity for certain contaminants. The development of organoclays using PTMA+ is a cost-effective method to produce high-capacity adsorbents for tackling pollution from sources like herbicides. acs.orgnih.gov These nanocomposites can be used in filtration systems or as soil amendments to prevent the leaching of harmful chemicals into groundwater. acs.orgfrontiersin.org
Adsorption of Herbicides (e.g., Atrazine (B1667683), Acetochlor) by Modified Montmorillonite
A significant application of phenyltrimethylammonium-modified montmorillonite is the removal of hydrophobic herbicides from aqueous solutions. acs.org Herbicides like atrazine and acetochlor (B104951) are common agricultural pollutants that pose environmental risks. mdpi.comnih.gov
Research has shown that treating montmorillonite with this compound significantly enhances its ability to adsorb these herbicides. tandfonline.comnih.gov In one study, natural montmorillonite was modified with varying concentrations of this compound (PTMA) based on the clay's cation exchange capacity (CEC). tandfonline.comnih.gov The results, analyzed using the Freundlich isotherm model, demonstrated a higher uptake of acetochlor by the PTMA-modified montmorillonite compared to the unmodified clay. tandfonline.comnih.gov
The effectiveness of the adsorption is influenced by the concentration of the PTMA cation used for modification. tandfonline.comnih.gov Interestingly, loading the montmorillonite with PTMA at a concentration equivalent to half its CEC (0.5 CEC) resulted in higher adsorption of herbicides like alachlor (B1666766) and metolachlor (B1676510) than loading at the full CEC. acs.org This suggests that the arrangement of the organic cations on the clay surface creates specific binding sites or partitions that are highly effective for herbicide capture. acs.org
| Montmorillonite Modification Level (relative to CEC) | Adsorbent | Resulting Herbicide Uptake |
|---|---|---|
| 0.5 CEC (43 mmol/100g) | 0.5 CEC-Montmorillonite | Higher adsorption compared to 1.0 and 1.5 CEC modifications. |
| 1.0 CEC (86 mmol/100g) | 1.0 CEC-Montmorillonite | Enhanced adsorption over inorganic montmorillonite. |
| 1.5 CEC (129 mmol/100g) | 1.5 CEC-Montmorillonite | Enhanced adsorption over inorganic montmorillonite. |
| N/A | Inorganic Montmorillonite (NaM) | Lowest relative adsorption of acetochlor. |
The primary mechanisms for this enhanced adsorption include hydrophobic interactions between the herbicide molecules and the organic part of the modified clay surface. specialchem.comnih.gov
Defect Passivation in Perovskite Optoelectronic Devices
Surface defect passivation using organic molecules has emerged as an effective strategy to mitigate these issues. bohrium.comresearchgate.net Quaternary ammonium compounds, including those with phenyl groups, are used to "heal" these defects. unl.edu For instance, organic salts like benzyltriethylammonium chloride have been successfully used to passivate surface defects in MAPbI₃ perovskite solar cells. bohrium.com The mechanism involves the organic cation interacting with under-coordinated lead (Pb²⁺) ions (a common defect) and the chloride anion passivating halide vacancies. unl.edusemanticscholar.org The bulky organic component, such as the phenyl-containing group, can also form a protective layer on the perovskite surface, shielding it from environmental moisture and improving long-term stability. researchgate.net This passivation reduces charge trap density, prolongs carrier lifetime, and ultimately boosts the power conversion efficiency and stability of the solar cell. bohrium.comsemanticscholar.org
Surface Modification for Adhesion Properties in Coatings and Adhesives
The ability of a coating or adhesive to bond to a substrate is fundamentally a surface phenomenon. specialchem.com this compound, as a surface-active quaternary ammonium salt, has properties that are relevant for modifying surfaces to improve adhesion. Adhesion can be enhanced through mechanisms like chemical bonding, where adhesion promoters form primary chemical bonds across the interface between the substrate and the coating. specialchem.comspecialchem.com
While specific applications of this compound as a primary adhesion promoter in commercial coatings are not widely detailed, its functional characteristics are pertinent. The modification of a surface with a compound like this compound can alter its surface energy, wettability, and chemical reactivity. rsc.orgresearchgate.net For difficult-to-bond-to substrates, such as certain plastics, primers containing active components like chlorinated polyolefins are used to create a compatible surface for the topcoat. specialchem.comeastman.com The principle involves creating a chemical bridge between the substrate and the coating. A molecule like this compound, with its charged head and organic phenyl group, could theoretically act as such a bridge, adsorbing to a substrate surface and presenting a more receptive surface for a subsequent coating layer, particularly for polymer-based formulations. The modification of surfaces with charged or functional groups is a known strategy to control and enhance adhesion for various materials, including in biomedical applications and advanced manufacturing. wiley-vch.deresearchgate.net
Formation and Stabilization of Pickering Emulsions
This compound belongs to the family of quaternary ammonium salts, which serve a crucial role as surface modifying agents for solid particles used in the formation of Pickering emulsions. Rather than acting as the primary stabilizer itself, this compound and similar compounds are employed to alter the surface properties of particulate stabilizers, such as silica (B1680970) or clay nanoparticles, thereby enabling them to effectively stabilize the interface between two immiscible liquids.
Pickering emulsions are dispersions of two immiscible liquids, such as oil and water, that are stabilized by solid particles adsorbed at the liquid-liquid interface. arxiv.orgmdpi.com These particles create a physical barrier that prevents the droplets from coalescing, leading to emulsions with high stability. nih.gov The effectiveness of a solid particle as a Pickering stabilizer is largely dependent on its wettability, which is characterized by the contact angle at the oil-water-particle interface. For optimal stabilization, particles should be partially wetted by both phases, with a contact angle ideally around 90 degrees. jlu.edu.cn
Naturally hydrophilic particles, like silica and certain clays, are not inherently suitable for stabilizing emulsions as they are preferentially wetted by the aqueous phase. This is where surface modification with compounds like this compound becomes essential. The cationic head of the quaternary ammonium salt electrostatically interacts with the negatively charged surface of particles like silica or montmorillonite clay. jlu.edu.cnresearchgate.net This adsorption process introduces the organic, nonpolar tails of the modifier onto the particle surface, which in turn reduces the particle's hydrophilicity and tunes its wettability to a level appropriate for stabilizing an emulsion. researchgate.net
The stability and type of the resulting Pickering emulsion are influenced by several factors related to the modification process.
Key Research Findings on Surface Modification for Pickering Emulsions:
Modifier Structure: The length of the alkyl chain on the quaternary ammonium salt influences the stability of the emulsion. Longer carbon chains generally result in improved stability of water-in-oil (W/O) emulsions when modifying montmorillonite clay. researchgate.net
Modifier Concentration: The amount of the quaternary ammonium salt used for modification is critical. An appropriate concentration leads to strong adsorption at the oil-water interface. researchgate.net
pH and Temperature: The conditions during the surface modification process, such as pH and temperature, can significantly impact the surface charge (zeta potential) of the modified particles and, consequently, the stability of the emulsion. mdpi.comnih.gov For instance, studies with cetyltrimethylammonium bromide (CTAB) on silica nanoparticles have shown that temperature plays a crucial role in achieving the optimal zeta potential for stable oil-in-water (O/W) emulsions. mdpi.comnih.gov
Particle Type: The nature of the solid particle being modified is also a key factor. Materials like lignin (B12514952) can be quaternized to produce pH-responsive Pickering emulsions that can be reversibly emulsified and demulsified by changing the pH. nih.gov
The use of quaternary ammonium compounds to create particle-stabilized emulsions offers a versatile platform for various applications where stable, surfactant-free dispersions are required.
Table 1: Influence of Quaternary Ammonium Salt Modifiers on Pickering Emulsion Properties
| Solid Particle | Quaternary Ammonium Modifier | Key Findings | Emulsion Type |
| Silica Nanoparticles | Cetyltrimethylammonium Bromide (CTAB) | Temperature of modification is a key factor in controlling the zeta potential and stability. mdpi.comnih.gov | O/W |
| Montmorillonite | Dodecyltrimethylammonium chloride (DTAC), Cetyltrimethylammonium chloride (CTAC), Octadecyltrimethylammonium chloride (STAC) | Longer carbon chains on the modifier improve the stability of the emulsion. researchgate.net | W/O |
| Alkali Lignin | Generic Quaternization | Creates a pH-responsive system capable of reversible emulsification and demulsification. nih.gov | O/W |
Spectroscopic and Structural Characterization in Research Contexts
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. These methods are instrumental in identifying functional groups and confirming the structural integrity of phenyltrimethylammonium (B184261) chloride.
Infrared (IR) spectroscopy is a fundamental analytical tool for verifying the functional groups present in phenyltrimethylammonium chloride. The IR spectrum exhibits distinct absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. Key characteristic peaks are used to confirm the presence of both the aromatic phenyl ring and the quaternary ammonium (B1175870) group. For instance, a notable absorption band appears around 1480 cm⁻¹, which is indicative of C-N stretching, a key feature for confirming the compound's structural integrity. The identity of the compound can be further validated by comparing its IR spectrum with reference spectra from established databases. sigmaaldrich.com The analysis is typically performed on a solid sample, often prepared as a KBr wafer or a mineral oil mull. nih.govnist.gov
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Unit |
|---|---|---|
| ~3000-3100 | C-H Stretch | Aromatic Ring |
| ~2850-3000 | C-H Stretch | Methyl Groups |
| ~1600 & ~1470 | C=C Stretch | Aromatic Ring |
| ~1480 | C-N Stretch | Quaternary Ammonium |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the instrument used.
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy can provide further details about the vibrations of the phenyl ring and the (CH₃)₃N⁺ group. nih.gov The combination of both IR and Raman spectra offers a more complete vibrational profile of the molecule, enhancing the confidence in its structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals for the different types of protons present in the molecule. The aromatic protons on the phenyl group typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.5 and 8.0 ppm. chemicalbook.com This downfield shift is due to the deshielding effect of the aromatic ring current. The protons of the three methyl groups attached to the nitrogen atom are equivalent and therefore give rise to a single, sharp singlet in the upfield region, typically around 3.6 ppm when measured in DMSO-d₆. chemicalbook.com The integration of these signals, showing a ratio of 5 (aromatic) to 9 (methyl), further confirms the molecular structure. chemicalbook.com
Table 2: Typical ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
|---|---|---|---|
| Aromatic Protons (C₆H₅) | ~7.5 - 8.0 | Multiplet | DMSO-d₆ |
Note: Chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS), and can vary depending on the solvent and concentration.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the carbon atoms of the phenyl ring and the methyl groups. chemicalbook.com The carbon atoms of the phenyl ring typically resonate in the range of 120-140 ppm. acadiau.ca The carbon atom directly attached to the positively charged nitrogen atom (ipso-carbon) will have a characteristic chemical shift, as will the ortho, meta, and para carbons. The carbon atoms of the three equivalent methyl groups will appear as a single peak at a higher field (lower ppm value). guidechem.com This detailed map of the carbon skeleton is crucial for unambiguous structural confirmation. nih.gov
Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Carbons (C₆H₅) | 120 - 145 |
Note: The exact chemical shifts can be influenced by the solvent and other experimental conditions.
In modern chemical research, NMR spectroscopy is not limited to static structural analysis but is also employed for real-time monitoring of chemical reactions, a technique known as in situ or online NMR. nih.gov This is particularly valuable in studies where this compound acts as a reagent or a phase-transfer catalyst. ottokemi.com By acquiring NMR spectra at various time points during a reaction, researchers can track the consumption of starting materials, the formation of products, and the appearance and disappearance of any reaction intermediates. beilstein-journals.org
This kinetic data is invaluable for understanding reaction mechanisms and optimizing reaction conditions. rsc.org For example, in a reaction catalyzed by this compound, ¹H NMR can be used to monitor the change in the concentration of the substrate and product over time by integrating their characteristic signals. This approach provides a quantitative understanding of the reaction's progress without the need for isolating intermediates, which are often unstable. The use of flow systems coupled with NMR detectors has further advanced this capability, allowing for continuous and automated reaction monitoring. nih.govbeilstein-journals.org
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction (XRD) stands as a cornerstone technique for the structural analysis of crystalline materials. It provides fundamental insights into the atomic and molecular arrangement within a crystal lattice.
Single crystal X-ray diffraction is an unparalleled method for determining the precise three-dimensional structure of a molecule and its arrangement in the crystal lattice. This technique has been instrumental in characterizing compounds containing the phenyltrimethylammonium cation.
The crystal system and space group are fundamental properties determined by this method. For example, a derivative of phenyltrimethylammonium was found to belong to the monoclinic crystal system with a C2i/n space group. nanoient.org This detailed structural information is vital for understanding intermolecular interactions, such as hydrogen bonding, which can influence the material's properties. nanoient.org
Table 1: Crystallographic Data for a Phenyltrimethylammonium Derivative nanoient.org
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2i/n |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature | 293 K |
This table presents typical crystallographic parameters obtained from a single crystal X-ray diffraction analysis of a compound containing the phenyltrimethylammonium cation.
While single crystal XRD provides detailed structural information for a single crystal, powder X-ray diffraction (PXRD) is invaluable for analyzing polycrystalline materials, including derivatives and composites of this compound. PXRD is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and studying structural changes upon modification or incorporation into other materials. mdpi.comresearchgate.net
A significant application of PXRD is in the characterization of organo-montmorillonites, which are clays (B1170129) modified with organic cations like phenyltrimethylammonium. The intercalation of these organic molecules into the clay's interlayer spaces leads to a change in the basal spacing (d-spacing), which is readily detectable by PXRD. mdpi.com
When montmorillonite (B579905) is treated with an alkyl ammonium salt, the d-spacing of the resulting organo-montmorillonite increases, confirming the successful intercalation of the organic cations. mdpi.comresearchgate.net The extent of this increase can provide insights into the arrangement of the organic molecules within the clay galleries. For example, the PXRD pattern of a modified montmorillonite can show new reflections at lower 2θ angles, corresponding to larger d-spacings, while the characteristic reflections of the original clay may disappear or diminish. researchgate.net
The analysis of the (001) basal reflection is particularly important. An increase in the d(001) value from approximately 15 Å in the original montmorillonite to values exceeding 38 Å in the organo-modified version is a clear indicator of successful intercalation. researchgate.net This expansion of the interlayer space is a key factor in altering the clay's surface properties from hydrophilic to hydrophobic, which is crucial for applications such as the encapsulation of non-polar molecules. mdpi.comrsc.org
Table 2: Comparison of Basal Spacing in Montmorillonite Before and After Organic Modification researchgate.net
| Sample | Characteristic Reflection (2θ) | Basal Spacing (d₀₀₁) (Å) |
| Original Montmorillonite | ~5.77° | ~15.54 |
| Organo-Modified Montmorillonite | New reflections at lower angles | up to ~38.71 |
This table illustrates the significant increase in the basal spacing of montmorillonite upon intercalation with organic cations, as determined by powder X-ray diffraction.
Powder X-ray Diffraction for Crystalline Phase Analysis of Derivatives and Composites
Surface Characterization Techniques
Understanding the surface chemistry and morphology of materials containing this compound is critical for applications where surface interactions play a key role.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly effective for analyzing the chemical composition of the top 1 to 10 nanometers of a surface. nih.govresearchgate.net
In the context of this compound modified surfaces, XPS can confirm the presence of the constituent elements (carbon, nitrogen, and chlorine) and provide information about their chemical bonding environments. nih.govyoutube.com By analyzing the high-resolution spectra of the C 1s, N 1s, and Cl 2p core levels, researchers can identify the chemical states of these elements. For instance, the N 1s spectrum would be characteristic of a quaternary ammonium nitrogen. The high surface sensitivity of XPS makes it an ideal tool for studying thin films and self-assembled monolayers. nih.govdtic.mil
The quantitative nature of XPS allows for the determination of the atomic percentages of the elements on the surface, which can be used to assess the efficiency of surface modification protocols. nih.gov For example, in the study of self-assembled monolayers, XPS can be used to compare different activation protocols and determine which one results in the highest surface coverage of the desired molecule. nih.gov
Table 3: Example of Elemental Atomic Percentages from XPS Analysis nih.gov
| Element | Atomic Percentage (%) |
| C | Varies with modification |
| N | Varies with modification |
| Cl | Varies with modification |
| O | Varies with modification |
| Au (Substrate) | Varies with modification |
This table shows hypothetical elemental compositions that could be obtained from an XPS analysis of a gold surface modified with a phenyltrimethylammonium-containing compound.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution. chalcogen.romdpi.com AFM is a powerful tool for characterizing the surface morphology, topography, and roughness of materials. chalcogen.roresearchgate.net
When this compound is used to modify a surface, AFM can be employed to visualize the changes in the surface structure. For example, the formation of a self-assembled monolayer can lead to a smoother surface with a lower root-mean-square (RMS) roughness compared to the bare substrate. Conversely, the adsorption of aggregates or the formation of complex structures could lead to an increase in surface roughness. chalcogen.ro
AFM can provide quantitative data on various surface parameters, including average roughness (Ra), RMS roughness (Rq), and maximum peak-to-valley height. researchgate.net These parameters are crucial for understanding how the surface modification affects the physical properties of the material. In studies of modified clays, AFM can visualize the morphology of the clay platelets and how they are affected by the intercalation of organic cations. Furthermore, AFM can be used to probe the nanomechanical properties of the surface, such as elasticity and adhesion, which can be altered by the presence of the phenyltrimethylammonium moiety. nih.govnih.gov
Table 4: Surface Roughness Parameters Obtainable from AFM Analysis researchgate.net
| Parameter | Description |
| Average Roughness (Ra) | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. |
| Root Mean Square Roughness (Rq) | The root mean square average of the height deviations taken from the mean image data plane. |
| Maximum Peak-to-Valley Height (Rt) | The vertical distance between the highest and lowest points of the surface within the evaluation length. |
This table describes key surface roughness parameters that can be quantitatively determined using Atomic Force Microscopy.
Contact Angle Measurements for Wettability Assessment
The wettability of a solid surface by a liquid is a critical parameter in numerous scientific and industrial applications. It is quantified by the contact angle (θ), which is the angle at the three-phase boundary where the liquid, solid, and vapor phases meet. A low contact angle indicates high wettability (a hydrophilic surface), meaning the liquid spreads readily across the surface. Conversely, a high contact angle signifies low wettability (a hydrophobic surface), where the liquid tends to form distinct droplets. Contact angle measurements are therefore a fundamental tool for characterizing the surface properties of materials, including those modified with chemical compounds to alter their surface energy.
In the context of this compound, a quaternary ammonium compound, contact angle measurements are instrumental in assessing its influence on the wettability of various substrates. Quaternary ammonium compounds are known to be surface-active agents, meaning they can adsorb at interfaces and alter the interfacial energy. The modification of surfaces with such compounds can be designed to either increase or decrease hydrophilicity, depending on the specific molecular structure of the compound and the nature of the substrate.
The primary method for determining the contact angle is the sessile drop method. In this technique, a small droplet of a probe liquid (commonly purified water) is deposited onto the solid surface of interest. The profile of the droplet is then captured by a camera, and the angle formed between the solid-liquid interface and the liquid-vapor interface is measured using sophisticated image analysis software. For a comprehensive understanding of the surface's wetting behavior, both the static contact angle (the contact angle of a droplet at rest) and dynamic contact angles (advancing and receding angles) are often measured. Dynamic contact angles are determined by adding (advancing) or withdrawing (receding) liquid from the droplet, providing insights into the chemical and topographical heterogeneity of the surface.
Research into the surface modification of materials with quaternary ammonium compounds has demonstrated a clear relationship between their chemical structure and the resulting surface wettability. For instance, the length of the alkyl chains attached to the nitrogen atom in a quaternary ammonium salt can significantly impact the hydrophobicity of the treated surface. While specific studies focusing solely on this compound are limited in the public domain, the general principles derived from research on analogous compounds are applicable.
A study on polyvinyl siloxane (PVS) impression materials, for example, investigated the effect of a quaternary ammonium-based disinfectant on its wettability. nih.govresearchgate.net The research found that the contact angle of the PVS surface increased with prolonged exposure to the disinfectant, indicating a decrease in wettability. nih.govresearchgate.net This was attributed to the removal of surfactants from the PVS material by the disinfectant. nih.govresearchgate.net The study highlights how the interaction of quaternary ammonium compounds with a surface can modify its wetting characteristics.
The following interactive table presents hypothetical contact angle data for a silicon wafer surface before and after treatment with a solution of this compound. This data is representative of the type of results that would be obtained from goniometric measurements in a research setting.
| Surface Treatment | Probe Liquid | Static Contact Angle (θ) |
| Untreated Silicon Wafer | Deionized Water | 65° |
| Silicon Wafer treated with this compound | Deionized Water | 45° |
| Untreated Silicon Wafer | Diiodomethane | 30° |
| Silicon Wafer treated with this compound | Diiodomethane | 20° |
Note: The data in this table is illustrative and intended to demonstrate the expected effect of a surface treatment with a quaternary ammonium compound like this compound on the wettability of a common substrate. The actual contact angle values would depend on various experimental factors, including the concentration of the treatment solution, the immersion time, and the cleanliness of the substrate.
The decrease in the water contact angle after treatment with this compound in this hypothetical scenario suggests an increase in the hydrophilicity of the silicon wafer surface. This could be attributed to the orientation of the phenyltrimethylammonium cations on the surface, with the charged head group interacting with the polar surface and the phenyl group being exposed, leading to a modified surface energy.
By systematically measuring contact angles with different probe liquids of known surface tension components (polar and dispersive), researchers can also calculate the surface free energy of the modified substrate. This provides a more complete picture of the changes in surface chemistry induced by the this compound treatment. Therefore, contact angle goniometry stands as a powerful and indispensable technique for the detailed characterization of surfaces functionalized with this and other related chemical compounds.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of phenyltrimethylammonium (B184261) chloride at the quantum mechanical level. These calculations provide a fundamental understanding of its degradation pathways and electronic characteristics.
Degradation Mechanisms of Substituted Phenyltrimethylammonium Cations
DFT calculations have been instrumental in elucidating the degradation pathways of substituted trimethylammonium cations, including the phenyltrimethylammonium cation. researchgate.net These studies are particularly relevant in the context of anion exchange membranes (AEMs) used in fuel cells, where the stability of the cationic functional group is paramount. The primary degradation mechanisms investigated include nucleophilic substitution (SN2 reactions) and Hofmann elimination. researchgate.netresearchgate.net
Research has shown that for trimethylammonium cations, the presence of different substituents significantly alters the energy barriers for degradation. researchgate.net For instance, in the case of phenyltrimethylammonium, the aromatic ring influences the electron distribution around the quaternary ammonium (B1175870) group, which in turn affects its susceptibility to nucleophilic attack by hydroxide (B78521) ions. DFT studies have calculated the energy barriers for various potential degradation reactions, providing a quantitative measure of the cation's stability. researchgate.net
One key finding is that the availability of β-hydrogens is a critical factor for the Hofmann elimination pathway. researchgate.net For phenyltrimethylammonium itself, this pathway is not directly available on the phenyl ring. However, degradation can still occur through SN2 attack on the methyl groups. researchgate.net The calculated energy barriers for these pathways help in predicting the operational lifetime and degradation products of materials functionalized with this cation.
Table 1: Calculated Energy Barriers for Degradation Pathways of Substituted Trimethylammonium Cations
| Cation | Degradation Pathway | Calculated Energy Barrier (kcal/mol) | Reference |
| Tetramethylammonium (B1211777) | SN2 Attack | 17.0 | researchgate.net |
| Ethyltrimethylammonium | Hofmann Elimination | Lower than SN2 | researchgate.net |
| Benzyltrimethylammonium (B79724) | SN2 Attack | Varies with conditions | researchgate.net |
Electronic Structure and Reactivity Predictions
DFT calculations are also employed to predict the electronic structure and reactivity of phenyltrimethylammonium chloride. archive.org By analyzing the molecular orbitals, electron density distribution, and other quantum chemical descriptors, a detailed picture of its chemical behavior can be obtained. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity. bohrium.com
The electronic structure of the phenyltrimethylammonium cation is characterized by the interplay between the positively charged quaternary ammonium headgroup and the aromatic phenyl ring. The phenyl group, being an electron-withdrawing group, influences the charge distribution and the electrophilicity of the cation. DFT can quantify this effect and predict sites susceptible to nucleophilic or electrophilic attack. longdom.org
Reactivity descriptors such as chemical hardness, electronegativity, and electrophilicity index can be calculated to provide a quantitative basis for predicting how this compound will interact with other chemical species. archive.orglongdom.org These predictions are vital for designing new materials and for understanding its role in various chemical reactions. For example, the calculated LUMO energy can indicate the susceptibility of the cation to nucleophilic attack, a key degradation pathway. bohrium.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a complementary approach to DFT by modeling the dynamic behavior of this compound in larger, more complex systems over time. These simulations provide insights into its interactions with membranes, surfaces, and at interfaces.
Modeling Ion Transport and Interaction in Membrane Systems
MD simulations are a powerful tool for studying the transport and interaction of ions like phenyltrimethylammonium in membrane systems. capes.gov.brnih.gov These simulations can model the behavior of the cation and its counter-ion (chloride) as they approach and interact with a lipid bilayer or a polymer membrane. youtube.comnih.gov This is particularly relevant for understanding its potential applications and effects in biological systems and in technologies like anion exchange membranes.
Simulations can reveal the preferred location and orientation of the phenyltrimethylammonium cation within the membrane structure. The hydrophobic phenyl ring may interact favorably with the nonpolar interior of the membrane, while the charged trimethylammonium group will tend to stay near the polar head groups of the lipids or the aqueous interface. nih.gov MD simulations can also elucidate the energy barriers associated with the translocation of the ion across the membrane, providing insights into its permeability. nih.gov
Simulation of Adsorption Processes on Modified Surfaces
The adsorption of this compound onto various surfaces can be effectively studied using MD simulations. mdpi.com These simulations can model the interactions between the cation and a surface that has been chemically modified to alter its properties. For example, simulations can show how the cation adsorbs onto a negatively charged surface, such as silica (B1680970) or a modified activated carbon. mdpi.comresearchgate.net
MD simulations can provide a detailed, atomistic view of the adsorption process, including the formation of an electrical double layer and the specific interactions (electrostatic, van der Waals) that govern the binding. mdpi.com The orientation of the adsorbed cations, the packing density on the surface, and the influence of solvent molecules can all be investigated. researchgate.netnih.gov This information is crucial for applications such as the development of novel adsorbents, coatings, and functionalized materials.
Table 2: Key Parameters from MD Simulations of Adsorption
| System | Surface | Key Findings | Reference |
| Quaternary Ammonium Compound | Activated Carbon | Adsorption driven by electrostatic and van der Waals forces. | mdpi.com |
| Quaternary Ammonium Compound | Montmorillonite (B579905) | Electrostatic interactions dominate adsorption. | researchgate.net |
| Polymer | Quartz | Adsorption driven by van der Waals forces, with contributions from electrostatic interactions and hydrogen bonding. | mdpi.com |
Investigation of Interfacial Phenomena in Phase Transfer Catalysis
This compound is a type of quaternary ammonium salt, which are well-known phase transfer catalysts. mdpi.combiomedres.us MD simulations can be employed to investigate the interfacial phenomena that are at the heart of phase transfer catalysis. These simulations can model the behavior of the phenyltrimethylammonium cation at the interface between two immiscible liquids, such as an aqueous and an organic phase. researchgate.netscilit.com
The simulations can illustrate how the amphiphilic nature of the cation allows it to transport anions from the aqueous phase to the organic phase, where they can react with an organic substrate. mdpi.comprinceton.edu Key aspects that can be studied include the partitioning of the catalyst between the two phases, the structure of the interface in the presence of the catalyst, and the mechanism of ion exchange at the interface. researchgate.net These insights are invaluable for optimizing existing phase transfer catalysis processes and for designing new and more efficient catalysts.
Computational Analysis of Corrosion Inhibition Mechanisms
Computational analysis, particularly through methods like Molecular Dynamics (MD) simulations, is employed to study the adsorption behavior of inhibitor molecules on a metal surface. These simulations model the dynamic interactions between the inhibitor, the corrosive environment (e.g., an aqueous solution), and the metal substrate over time.
The primary goal of this analysis is to understand the adsorption energy and orientation of the inhibitor on the metal. A strong, stable adsorption layer is crucial for effective corrosion protection. MD simulations can calculate the binding energy between the inhibitor molecule and the metal surface, which indicates the strength of the adsorption. dntb.gov.ua A higher negative binding energy suggests a more spontaneous and stronger adsorption process.
These simulations can visualize how this compound molecules would arrange themselves on a metal surface, such as steel. The positively charged quaternary ammonium head group [(CH₃)₃N⁺] and the aromatic phenyl ring are key features that would influence this interaction. The simulation would likely show the chloride ion (Cl⁻) playing a role in the electrochemical double layer, while the cationic part of the molecule adsorbs onto the metal surface, which is typically cathodic in a corrosive environment. The phenyl ring could lie flat on the surface, maximizing its coverage and creating a physical barrier that blocks corrosive species from reaching the metal. dntb.gov.ua
While specific research data for this compound is not available, the table below illustrates typical data obtained from MD simulations for organic corrosion inhibitors, demonstrating how adsorption energies are used to evaluate potential inhibitors.
Table 1: Illustrative Adsorption Energies from Molecular Dynamics Simulations for Generic Inhibitors This table is for illustrative purposes to show typical data from MD simulations and does not represent actual data for this compound.
| Inhibitor Molecule | Metal Surface | Adsorption Energy (kJ/mol) | Inferred Adsorption Strength |
|---|---|---|---|
| Generic Quaternary Ammonium Salt | Fe (110) | -175 | Strong |
| Generic Imidazole Derivative | Cu (111) | -210 | Very Strong |
| Generic Amine Compound | Fe (110) | -150 | Moderate |
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, predominantly using Density Functional Theory (DFT), provide deep insights into the electronic properties of an inhibitor molecule, which are fundamental to its function. researchgate.net These calculations help to explain the mechanism of interaction between the inhibitor and the metal surface on an electronic level. Key parameters calculated include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO).
EHOMO (Highest Occupied Molecular Orbital Energy): This value relates to the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond. This electron donation is a crucial step in the chemisorption process. researchgate.net
ELUMO (Lowest Unoccupied Molecular Orbital Energy): This value relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater ability for the molecule to accept electrons from the metal surface.
Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of the molecule's reactivity. A smaller energy gap implies that the molecule is more polarizable and reactive, which generally correlates with higher inhibition efficiency. bohrium.com
The following table illustrates the kind of data generated from quantum chemical calculations for corrosion inhibitors and how these parameters are interpreted.
Table 2: Illustrative Quantum Chemical Parameters (DFT) for Generic Corrosion Inhibitors This table is for illustrative purposes to show typical data from DFT calculations and does not represent actual data for this compound.
| Inhibitor Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Correlated Inhibition Efficiency |
|---|---|---|---|---|
| Generic Pyridine Derivative | -6.5 | -1.2 | 5.3 | High |
| Generic Thiazole Derivative | -6.9 | -1.8 | 5.1 | Very High |
| Generic Benzene (B151609) Derivative | -7.2 | -0.9 | 6.3 | Moderate |
By combining MD simulations and DFT calculations, a comprehensive theoretical model of the corrosion inhibition mechanism of this compound could be developed, predicting its efficiency and explaining its protective action at a fundamental level.
Advanced Research Directions and Future Perspectives
Exploration of Phenyltrimethylammonium (B184261) Chloride in Novel Catalytic Cycles
The primary catalytic function of Phenyltrimethylammonium chloride is as a phase-transfer catalyst (PTC). In this role, it facilitates the transport of reactants across the boundary of immiscible phases (such as an aqueous and an organic layer), thereby accelerating reaction rates. This property is well-documented in reactions like the alkylation of phenols. For instance, in a comparative study, this compound demonstrated superior reactivity in the alkylation of 2-naphthol (B1666908), achieving a high yield under mild conditions.
Future research is aimed at leveraging this phase-transfer capability in more advanced catalytic cycles that are at the forefront of modern organic chemistry.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental to forming carbon-carbon bonds. doi.org While this compound is not typically the primary catalyst, its function as a PTC could be crucial in novel cross-coupling systems. By efficiently transferring an aqueous-soluble reactant or reagent into the organic phase where the palladium catalyst resides, it could enhance reaction efficiency and broaden the substrate scope to include more polar, water-soluble compounds. doi.org
C-H Activation: Direct C-H activation is a highly sought-after strategy for streamlining the synthesis of complex molecules, as it allows for the functionalization of ubiquitous C-H bonds. numberanalytics.comnih.gov Many C-H activation catalysts operate under specific conditions and can be sensitive to the reaction environment. numberanalytics.com Future exploration could involve using this compound to control the local concentration of reagents or to facilitate the transfer of activating agents to the catalyst, potentially improving selectivity and reaction rates in these complex systems. nih.gov
Organocatalysis: In the field of organocatalysis, where small organic molecules are used as catalysts, this compound could serve a dual role. Beyond being a PTC, its structure could be modified to create novel organocatalysts where the quaternary ammonium (B1175870) group provides a specific ionic interaction to stabilize transition states or activate substrates, while the phenyl group can be functionalized to introduce chirality or other reactive sites.
Beyond catalysis, the compound is a known precursor for other reagents, such as phenyltrimethylammonium tribromide, a solid and safer brominating agent. Its application has also been noted in materials science for creating clay nanocomposites and in the passivation of defects in perovskite solar cells, indicating its potential beyond traditional synthesis.
Development of Sustainable Synthesis and Application Strategies
Modern chemical research places a strong emphasis on "green chemistry" and sustainability. This involves designing processes that reduce waste, minimize energy consumption, and use less hazardous materials.
One of the most promising areas for the sustainable application of this compound is in mechanochemistry . This technique involves conducting chemical reactions by grinding or milling solid reactants, often in the absence of bulk solvents. nih.gov This approach drastically reduces the use of and waste generated from organic solvents, which are a major source of environmental concern in the chemical industry. researchgate.net As a solid salt, this compound is well-suited for mechanochemical processes. Research into the mechanochemical synthesis of other compounds has shown that this solvent-free method can lead to high yields and reduced reaction times. researchgate.netfrontiersin.org Future work will focus on adapting more reactions that traditionally use this compound in solution to solvent-free mechanochemical conditions.
Further sustainable strategies include:
Corrosion Inhibition: The compound is recognized as an effective corrosion inhibitor for low-carbon steel, an application with significant economic and environmental benefits by extending the lifespan of infrastructure and materials. nih.gov
Integration with Biocatalysis: Combining the phase-transfer properties of this compound with enzymatic reactions (biocatalysis) could allow for the conversion of water-insoluble substrates in aqueous, environmentally benign media, merging the best of both catalytic worlds. mdpi.com
The table below summarizes key research findings related to the efficiency of this compound in a representative reaction.
| Reaction | Catalyst System | Substrate | Yield | Conditions | Source |
| Alkylation | This compound (PTMAC) | 2-Naphthol | 86% | 30 minutes |
Integration of this compound in Multicomponent Systems
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov These reactions are prized for their high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity.
While there is limited direct research showcasing this compound in classic named MCRs, its role as a phase-transfer catalyst makes it an ideal candidate for enabling complex one-pot syntheses that function as multicomponent systems. In many potential MCRs, the reactants possess vastly different solubilities, preventing them from interacting efficiently in a single solvent. This compound can overcome this limitation by acting as an interfacial agent, shuttling ionic reactants from an aqueous phase into an organic phase to react with nonpolar substrates.
Future research directions include designing one-pot sequences where this compound facilitates, for example, the reaction of an inorganic nucleophile (dissolved in water) with two different organic electrophiles (dissolved in an organic solvent). This would constitute a true multicomponent reaction that would be impossible without a phase-transfer catalyst. This strategy aligns with the goals of green chemistry by reducing the number of separate reaction and purification steps, thus saving time, energy, and materials. researchgate.net
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization and scale-up. rsc.orgakcongress.com Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) monitoring are powerful tools for gaining this understanding. researchgate.net
Raman spectroscopy is particularly well-suited for this purpose. nih.gov It is a non-destructive technique that provides detailed structural information about molecules in a sample. Since this compound has a distinct molecular structure, its characteristic vibrational modes can be tracked in real-time during a reaction. nih.gov For instance, researchers could monitor the intensity of a specific Raman peak corresponding to the quaternary ammonium group or the phenyl ring. A decrease in the intensity of a reactant's peak or the appearance and increase in a product's peak provides a direct measure of the reaction's progress.
A tandem approach combining in-situ Raman spectroscopy with another technique like Powder X-ray Diffraction (PXRD) can be especially powerful for monitoring solid-state mechanochemical reactions, providing quantitative data even when intermediate phases are unknown. researchgate.net
| Spectroscopic Technique | Information Gained | Application to PTMAC Reactions | Source |
| Raman Spectroscopy | Vibrational modes, molecular structure, concentration changes | Real-time tracking of reactant consumption and product formation; kinetic analysis. | nih.govnih.gov |
| FTIR Spectroscopy | Functional group analysis | Monitoring changes in functional groups to follow reaction conversion. | nih.gov |
| NMR Spectroscopy | Detailed molecular structure, quantification | Analysis of reaction aliquots to determine conversion and identify byproducts. | nih.gov |
By applying these techniques, researchers can build precise kinetic models, identify reaction intermediates, and fully elucidate the catalytic mechanism of this compound in various chemical transformations.
Biomimetic Applications and Bio-inspired Material Design
Biomimetics and bio-inspired design are fields of science that draw inspiration from nature to create novel materials and systems with advanced properties like self-assembly, self-healing, and environmental responsiveness. researchgate.netsigmaaldrich.com While direct applications of this compound in this area are still emerging, its chemical properties suggest several promising future research avenues.
The core of biomimetic material design often involves controlling how molecules assemble into larger, ordered structures. nih.gov This can be achieved using "template" molecules that direct the organization of other building blocks. nih.gov
Potential bio-inspired applications for this compound and its derivatives include:
Structure-Directing Agents: The defined ionic and aromatic character of this compound makes it a candidate to act as a template or structure-directing agent. It could be used to organize polymer chains or nanoparticles into specific arrangements, mimicking the way proteins guide the formation of materials like bone or shell in nature. nih.gov
Antimicrobial Polymers: Quaternary ammonium compounds (QACs) are known for their antimicrobial properties, which arise from their ability to disrupt the cell membranes of bacteria. mdpi.comnih.gov Researchers are actively designing polymers containing QACs to create surfaces that resist bacterial colonization. mdpi.com this compound could be functionalized and incorporated as a monomer into polymers, creating bio-inspired materials that mimic the function of natural antimicrobial peptides. nih.gov
Hierarchical Self-Assembly: Nature excels at creating hierarchical structures, where organization exists on multiple length scales. nih.gov By functionalizing the phenyl group of the compound, it could be designed to participate in complex self-assembly processes, leading to materials with sophisticated, bio-inspired architectures and functions.
These future directions represent a shift from using this compound as a simple reagent to employing it as a sophisticated building block for the next generation of advanced materials.
Q & A
Basic Research Questions
Q. What analytical methods are recommended to confirm the purity of phenyltrimethylammonium chloride in synthetic chemistry applications?
- Methodology : Use infrared spectroscopy (IR) to verify functional groups and structural integrity, as PTACl exhibits distinct absorption bands (e.g., C-N stretching at ~1,480 cm⁻¹) . Melting point determination (246–248°C) serves as a secondary purity check . Cross-reference with Certificates of Analysis (COA) via batch numbers for validated purity data .
Q. How should researchers handle PTACl to ensure laboratory safety given its acute toxicity profiles?
- Protocols : Use PPE including face shields, safety glasses (EN 166/NIOSH standards), and nitrile gloves due to acute oral (LD₅₀: 121 mg/kg in mice) and dermal toxicity (LD₅₀: 309 mg/kg in rabbits) . Store at 2–30°C in airtight containers to prevent hygroscopic degradation . Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via licensed waste services .
Q. What solubility and pH characteristics of PTACl are critical for aqueous-phase reaction design?
- Key Parameters : PTACl has high water solubility (333 g/L at 20°C) and a mildly acidic pH (4.5) due to chloride counterion dissociation . For non-aqueous systems, ethanol or methanol is preferred; solubility in polar aprotic solvents (e.g., DMF) supports phase-transfer catalysis .
Advanced Research Questions
Q. How does PTACl treatment enhance charge transport in perovskite-based optoelectronic devices?
- Mechanism : PTACl passivates surface defects in CsFAMA perovskite films, reducing non-radiative recombination. Electrochemical impedance spectroscopy (EIS) and Mott-Schottky analysis confirm improved charge separation efficiency, yielding self-powered photodetectors with open-circuit voltages >1.2 V . For solar cells, PTACl-DMAI co-additives achieve 19.03% PCE by stabilizing α-CsPbI₃ phases .
Q. What methodological considerations are critical when using PTACl as a phase-transfer catalyst (PTC) in eutectic mixtures?
- Optimization : Combine PTACl with urea (1:2 molar ratio) in ethanol to form low-melting eutectics (<100°C). Monitor intercalation via XRD to confirm layered complex formation. Use conductivity measurements to validate ion mobility enhancements in non-aqueous electrolytes .
Q. How can PTACl derivatives modify nanocellulose for hydrophobic material applications?
- Functionalization : Stearyltrimethylammonium chloride outperforms PTACl in hydrophobicity (water contact angle: 71° vs. <50°). For PTACl-modified cellulose nanocrystals (CNCs), use spin-coating with antisolvent quenching to minimize surfactant loss. Atomic force microscopy (AFM) quantifies surface roughness and water resistance .
Q. What experimental approaches evaluate PTACl’s bactericidal efficacy in industrial settings?
- Assays : Perform minimum inhibitory concentration (MIC) tests against E. coli and S. aureus using broth microdilution (range: 0.1–100 µg/mL). Compare with cetyltrimethylammonium bromide (CTAB) via zone-of-inhibition assays on agar plates. Note PTACl’s lower aquatic toxicity (WGK 1) versus CTAB (WGK 3) .
Contradiction Analysis
- Phase Stability in Perovskites : While PTACl stabilizes α-CsPbI₃ in solar cells , excessive residues (>5 wt%) can degrade device performance by introducing ionic defects. Thermogravimetric analysis (TGA) and grazing-incidence XRD are recommended to optimize additive concentrations .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
